[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-5(4-11)2-1-3-12-6/h1-3H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJELTRMIPOOSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243980 | |
| Record name | 2-[(Trifluoromethyl)thio]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204235-00-6 | |
| Record name | 2-[(Trifluoromethyl)thio]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trifluoromethyl)thio]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Organosulfur and Pyridine Chemistry
The study of [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine is deeply rooted in the broader fields of organosulfur and pyridine (B92270) chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in the development of pharmaceuticals and agrochemicals. nih.gov The pyridine ring is a key structural motif in numerous bioactive molecules due to its ability to engage in various biological interactions. nih.gov
The introduction of sulfur-containing functional groups, particularly the trifluoromethylsulfanyl (SCF3) group, into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The SCF3 group is highly lipophilic and possesses strong electron-withdrawing properties, which can improve a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets. mdpi.com The combination of the pyridine core with the trifluoromethylsulfanyl group in this compound results in a molecule with a unique combination of electronic and steric properties.
Significance As a Research Scaffold and Intermediate
While specific research exclusively focused on [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine is not extensively documented in publicly available literature, its structural components suggest its considerable potential as a research scaffold and a valuable chemical intermediate. Trifluoromethylpyridine (TFMP) derivatives, a class to which this compound belongs, are crucial in the synthesis of a wide array of agrochemical and pharmaceutical products. nih.govresearchoutreach.org
The methanamine group at the 3-position of the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations. This functional group allows for the straightforward introduction of this scaffold into larger, more complex molecules through reactions such as amide bond formation, alkylation, and the synthesis of various heterocyclic systems.
Given the established importance of trifluoromethyl-substituted pyridines in commercial products, it is plausible that this compound could serve as a key building block for the discovery of new bioactive compounds. Its potential applications could span from the development of novel pesticides and herbicides to the creation of new therapeutic agents. The demand for TFMP derivatives has been steadily increasing, indicating a continuous need for novel intermediates like the subject compound. researchoutreach.org
Overview of Current Research Trajectories and Gaps
Strategies for the Synthesis of the this compound Core
The synthesis of this compound can be logically approached through a multi-step sequence that involves the construction of a suitably functionalized pyridine ring followed by the introduction and modification of the required substituents. A plausible and efficient strategy begins with a commercially available pyridine derivative, which is then sequentially functionalized to install the trifluoromethylsulfanyl and aminomethyl groups.
Precursor Synthesis and Functionalization Routes
A key precursor for the synthesis is 2-chloro-3-cyanopyridine (B134404) . This intermediate contains a cyano group at the 3-position, which can be chemically reduced to the target aminomethyl group, and a chlorine atom at the 2-position, which serves as a leaving group for the introduction of the trifluoromethylsulfanyl moiety via nucleophilic aromatic substitution.
The synthesis of 2-chloro-3-cyanopyridine typically starts from 3-cyanopyridine (B1664610) (also known as nicotinonitrile). The process involves two main steps: N-oxidation of the pyridine nitrogen followed by chlorination.
N-Oxidation: 3-cyanopyridine is oxidized to 3-cyanopyridine N-oxide . This is commonly achieved using oxidizing agents like hydrogen peroxide in the presence of a strong acid such as sulfuric acid. The N-oxide is a crucial intermediate as it activates the pyridine ring for subsequent functionalization at the 2-position.
Chlorination: The 3-cyanopyridine N-oxide is then treated with a chlorinating agent to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-cyanopyridine. guidechem.com Various reagents and conditions have been developed for this transformation, often aiming to improve yield, selectivity, and environmental safety. google.com
| Reagent | Conditions | Yield | Reference |
| Phosphorus oxychloride (POCl₃) | Heating, often in excess reagent as solvent | Moderate to high | google.com |
| POCl₃ with an organic base (e.g., triethylamine) | Dropwise addition of base at 0-5 °C, then heating | High selectivity and yield | |
| Bis(trichloromethyl)carbonate ("triphosgene") | In an organic solvent with an organic base, -5 to 40 °C then 30-75 °C | High yield, avoids phosphorus waste | google.com |
| Chlorine gas (Cl₂) | Elevated temperatures with a catalyst (e.g., ferric chloride) | Common industrial route | guidechem.com |
C-S Bond Formation Methodologies
With 2-chloro-3-cyanopyridine in hand, the next critical step is the introduction of the trifluoromethylsulfanyl (-SCF₃) group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly when substituted with an electron-withdrawing cyano group, is activated towards attack by nucleophiles at the 2- and 4-positions. The chlorine atom at the 2-position is thus readily displaced by a trifluoromethylthiolate (SCF₃⁻) nucleophile.
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine nitrogen and the cyano group. The key challenge in this step is the generation and use of the trifluoromethylthiolate nucleophile, as its parent thiol (CF₃SH) is a toxic, volatile gas. Modern methods utilize more convenient and safer sources of the SCF₃ anion.
The product of this reaction is 2-(trifluoromethylsulfanyl)-3-cyanopyridine .
| SCF₃ Source | Catalyst/Reagents | Conditions | Comments |
| AgSCF₃ | Palladium catalyst (e.g., with BrettPhos ligand) | Mild conditions | Suitable for a wide range of aryl bromides and potentially chlorides. |
| (Me₄N)SCF₃ | - | Aprotic solvent (e.g., DMF, NMP) | A stable, solid source of the SCF₃ anion. |
| CF₂S (thiocarbonyl difluoride) trimer | Caesium fluoride (B91410) (CsF) | Sulpholane, 20-110 °C | Generates the SCF₃⁻ anion in situ. |
| CF₃I / Sulfur source | Triethylamine, sodium sulfite | Acetonitrile (B52724) or DMF, -20 to 25 °C | In situ generation from trifluoromethyl iodide. researchgate.net |
Aminomethylation Approaches
The final step in the synthesis of the core structure is the reduction of the cyano group in 2-(trifluoromethylsulfanyl)-3-cyanopyridine to a primary aminomethyl group (-CH₂NH₂). This transformation is a standard procedure in organic synthesis.
The choice of reducing agent is crucial to ensure that the trifluoromethylsulfanyl group and the pyridine ring remain intact. Catalytic hydrogenation is a common and effective method. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. To prevent the formation of secondary amine byproducts, ammonia (B1221849) is often added to the reaction mixture.
| Reducing Agent | Catalyst | Solvent | Conditions | Comments |
| Hydrogen (H₂) | Raney Nickel | Methanol/Ammonia | 0-60 °C, elevated pressure | Addition of ammonia suppresses byproduct formation. google.com |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Ammonia | Room temperature, H₂ atmosphere | A widely used method for nitrile reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous ether or THF | 0 °C to room temperature | A powerful reducing agent, requires careful workup. organic-chemistry.orgmasterorganicchemistry.com |
| Borane (BH₃·THF or BH₃·SMe₂) | - | Anhydrous THF | Room temperature to reflux | A milder alternative to LiAlH₄. |
Advanced Synthetic Modifications and Derivatization
Once synthesized, this compound offers several sites for further chemical modification, allowing for the generation of a library of derivatives. The main reactive sites are the pyridine nitrogen, the primary amine of the aminomethyl group, and the trifluoromethylsulfanyl moiety.
Nucleophilic and Electrophilic Reactivity of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity is modulated by the electronic effects of the ring substituents. The potent electron-withdrawing nature of the 2-trifluoromethylsulfanyl group significantly reduces the electron density of the pyridine ring and the basicity of the nitrogen atom compared to unsubstituted pyridine.
N-Protonation and N-Alkylation: Despite the reduced basicity, the nitrogen can be protonated by strong acids to form pyridinium (B92312) salts. It can also react with strong electrophiles, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary N-alkylpyridinium salts. This N-alkylation can further alter the electronic properties and reactivity of the molecule.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. The presence of the strongly deactivating -SCF₃ group further hinders this type of reaction. If forced under harsh conditions, electrophilic attack would likely be directed to the C-5 position, influenced by the directing effects of the existing substituents.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can modify the reactivity of the ring, potentially facilitating substitutions at the C-4 and C-6 positions.
Transformations Involving the Trifluoromethylsulfanyl Moiety
The trifluoromethylsulfanyl group is generally robust and stable under many reaction conditions. However, the sulfur atom can undergo oxidation.
| Transformation | Reagent | Product |
| Sulfide to Sulfoxide | Hydrogen peroxide (H₂O₂)/Trifluoroacetic acid (TFA) | [2-(trifluoromethylsulfinyl)-3-pyridyl]methanamine |
| Sulfide to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (excess) | [2-(trifluoromethylsulfonyl)-3-pyridyl]methanamine |
| Sulfide to Sulfone | Niobium carbide catalyst with H₂O₂ | [2-(trifluoromethylsulfonyl)-3-pyridyl]methanamine |
These oxidative transformations provide access to analogues with significantly altered electronic properties, which can be valuable for structure-activity relationship studies. rsc.org
Reactions at the Primary Amine Functionality
The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Common reactions include acylation, alkylation, and the formation of Schiff bases, which serve as versatile intermediates for further synthetic manipulations.
Acylation Reactions: The nucleophilic nature of the primary amine readily facilitates reactions with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
| Acylating Agent | Base | Product |
| Acetyl Chloride | Triethylamine | N-{[2-(Trifluoromethylsulfanyl)-3-pyridyl]methyl}acetamide |
| Benzoyl Chloride | Pyridine | N-{[2-(Trifluoromethylsulfanyl)-3-pyridyl]methyl}benzamide |
| Acetic Anhydride | Sodium Acetate (B1210297) | N-{[2-(Trluoromethylsulfanyl)-3-pyridyl]methyl}acetamide |
Alkylation Reactions: Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. These reactions can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.
| Alkylating Agent | Conditions | Product |
| Methyl Iodide | K2CO3, Acetonitrile | N-Methyl-[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine |
| Benzyl Bromide | NaH, THF | N-Benzyl-[2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine |
Stereoselective Synthesis and Chiral Analogues
The development of stereoselective methods for the synthesis of chiral amines is of significant interest in drug discovery. For this compound, the creation of a stereocenter at the carbon bearing the amine group can be achieved through several strategies.
One common approach involves the asymmetric reduction of a corresponding imine or oxime precursor. The use of chiral reducing agents or catalysts can induce facial selectivity in the reduction, leading to the preferential formation of one enantiomer.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to occur stereoselectively. After the desired stereochemistry is established, the auxiliary can be removed.
Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of the amine into its individual enantiomers. Lipases are often effective in selectively acylating one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Mechanistic Insights into Key Synthetic Pathways
The synthesis of this compound likely proceeds through a multi-step sequence, with the introduction of the trifluoromethylsulfanyl group and the formation of the aminomethyl moiety being the key transformations.
The introduction of the trifluoromethylsulfanyl (-SCF3) group onto the pyridine ring is often achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor, such as a 2-halopyridine. A common source of the "SCF3" nucleophile is trifluoromethanethiolate (CF3S-), which can be generated in situ from various reagents. The reaction mechanism typically involves the attack of the nucleophile on the electron-deficient pyridine ring, followed by the departure of the leaving group. The regioselectivity of this substitution is influenced by the electronic properties of the pyridine ring and the nature of the other substituents present.
The formation of the 3-(aminomethyl) group can be accomplished through various synthetic routes. One plausible pathway involves the reduction of a 3-cyanopyridine derivative. The cyano group can be introduced via a Sandmeyer reaction from a 3-aminopyridine (B143674) precursor or through a nucleophilic substitution of a 3-halopyridine with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alternatively, the aminomethyl group can be introduced via the reduction of a 3-carboxamide or a 3-oxime. These functional groups can be derived from a 3-carboxylic acid or a 3-formylpyridine, respectively.
Understanding the mechanisms of these key synthetic steps is crucial for optimizing reaction conditions, improving yields, and controlling the formation of byproducts.
Electronic Structure and Reactivity Profiles
The electronic distribution and, consequently, the reactivity of "this compound" are primarily dictated by the interplay of the electron-withdrawing trifluoromethylsulfanyl group and the aminomethyl group on the pyridine ring.
Computational Analysis of Electronic Distribution
Although no specific computational studies on "this compound" have been published, density functional theory (DFT) calculations on simpler, related molecules can provide valuable insights. For instance, studies on 2-(trifluoromethyl)pyridine (B1195222) show a significant polarization of the C-F bonds, leading to a strong inductive electron-withdrawing effect from the trifluoromethyl group. The trifluoromethylsulfanyl (SCF3) group is also known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
A computational analysis of "this compound" would likely reveal a significant depletion of electron density on the pyridine ring, particularly at the carbon atom bonded to the SCF3 group (C2) and the adjacent positions. This would be visualized in electrostatic potential maps as a larger region of positive potential (blue or green) on the aromatic ring compared to unsubstituted pyridine. The nitrogen lone pair's electron density would also be reduced.
Table 1: Predicted Effects of Substituents on the Electronic Properties of the Pyridine Ring
| Substituent | Position | Predicted Electronic Effect |
| -SCF3 | 2 | Strong -I (inductive), Weak +M (mesomeric) |
| -CH2NH2 | 3 | Weak +I (inductive) |
Data is inferred from the known electronic effects of similar functional groups.
Influence of the Trifluoromethylsulfanyl Group on Pyridine Reactivity
The trifluoromethylsulfanyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Reactions that typically occur with pyridine, such as nitration or halogenation, would require much harsher conditions and would likely proceed with low yield, if at all.
Conversely, the electron-deficient nature of the pyridine ring would make it more susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles would preferentially attack the positions ortho and para to the strongly deactivating SCF3 group, which in this case are positions 3 and 5. However, the presence of the methanamine group at the 3-position would sterically hinder and electronically disfavor nucleophilic attack at this position. Therefore, nucleophilic attack, if it were to occur, would be most likely at the 5-position.
Amine Basicity and Nucleophilicity
The basicity of the methanamine group is expected to be significantly reduced compared to benzylamine (B48309) or even other pyridylmethanamines. This is due to the strong electron-withdrawing effect of the 2-(trifluoromethylsulfanyl)pyridyl group. The lone pair of electrons on the nitrogen atom of the amine will be less available for protonation due to the inductive pull of the electron-deficient aromatic ring.
The pKa of the conjugate acid of "this compound" is predicted to be lower than that of (pyridin-3-yl)methanamine. This decreased basicity will also translate to reduced nucleophilicity, meaning it will be a less effective nucleophile in substitution and addition reactions compared to more electron-rich amines.
Table 2: Predicted pKa Values of Conjugate Acids of Related Amines
| Compound | Predicted pKa of Conjugate Acid |
| Benzylamine | ~9.3 |
| (Pyridin-3-yl)methanamine | ~8.6 |
| [2-(Trifluoromethyl)-3-pyridyl]methanamine | < 8.6 |
| This compound | < 8.6 (Predicted) |
Values for known compounds are experimental; the value for the title compound is an educated prediction based on electronic effects.
Reaction Kinetics and Thermodynamic Considerations
Due to the lack of experimental studies, a quantitative analysis of reaction kinetics and thermodynamics is not possible. However, qualitative predictions can be made.
Reactions involving the nucleophilic attack of the amine group would be expected to have higher activation energies and be thermodynamically less favorable compared to analogous reactions with more basic amines. The transition states in such reactions would be destabilized by the electron-withdrawing nature of the pyridyl substituent.
For reactions involving the pyridine ring, such as nucleophilic aromatic substitution, the kinetics would be faster than for unsubstituted pyridine due to the activating effect of the SCF3 group. The thermodynamic stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, would be enhanced by the ability of the trifluoromethylsulfanyl group to delocalize the negative charge.
Catalytic Applications in Transformations Involving this compound
Given the predicted electronic properties, "this compound" could potentially find applications as a ligand in catalysis. The presence of two potential coordination sites, the pyridine nitrogen and the amine nitrogen, allows for the formation of chelate complexes with metal centers.
The strong electron-withdrawing nature of the trifluoromethylsulfanyl group would make the pyridine nitrogen a weaker Lewis base. This could be advantageous in certain catalytic cycles where ligand dissociation is a key step. The electronic properties of the metal center would be significantly modulated by such a ligand, potentially leading to unique reactivity and selectivity in catalytic transformations.
For example, palladium complexes bearing this ligand could be investigated in cross-coupling reactions. The electron-poor nature of the ligand might enhance the electrophilicity of the palladium center, potentially facilitating reductive elimination. However, the reduced basicity of the nitrogen atoms could also lead to weaker coordination and catalyst instability. Further research would be needed to explore these possibilities.
Application As a Building Block in Complex Molecule Synthesis
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. The aminomethylpyridine scaffold of the title compound provides a direct entry into various fused and unfused heterocyclic systems.
For instance, the amine functionality can participate in condensation reactions with dicarbonyl compounds or their equivalents, followed by cyclization and aromatization to yield various pyrido-fused systems. The electron-withdrawing nature of the SCF3 group at the 2-position would be expected to influence the reactivity of the pyridine (B92270) nitrogen and the adjacent carbon atoms, potentially affecting the regioselectivity of cyclization reactions.
Table 1: Potential Reactions for the Synthesis of Pyrido-Fused Systems
| Reaction Type | Potential Reactant | Potential Product Class |
| Skraup synthesis | Glycerol, oxidizing agent | Pyrido[3,2-b]quinolines |
| Friedländer annulation | 2-aminoaryl ketones/aldehydes | Pyrido[2,3-b]quinolines |
| Pictet-Spengler reaction | Aldehydes or ketones | Tetrahydropyrido[3,4-b]indoles |
Quinolines and isoquinolines are fundamental bicyclic aromatic heterocycles found in numerous natural products and synthetic drugs. The synthesis of these scaffolds often involves the construction of the pyridine or benzene (B151609) ring onto a pre-existing partner. [2-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine could theoretically serve as a precursor for certain substituted quinolines or isoquinolines, although this would likely involve multi-step transformations.
For example, transformation of the aminomethyl group into a suitable functional group, followed by cyclization strategies such as the Friedländer synthesis or the Pomeranz–Fritsch reaction, could potentially lead to the formation of quinoline or isoquinoline ring systems, respectively. The electronic influence of the SCF3 group would be a critical factor in the feasibility and outcome of such reactions.
Azoles (e.g., imidazoles, thiazoles, triazoles) and diazines (e.g., pyrimidines, pyrazines, pyridazines) are five- and six-membered heterocycles containing two or more heteroatoms, at least one of which is nitrogen. These ring systems are prevalent in biologically active compounds.
The primary amine of this compound is a key functional group for the construction of these heterocycles. For instance, reaction with 1,2-dicarbonyl compounds could lead to the formation of pyrazine rings, while condensation with 1,3-dicarbonyl compounds could yield pyrimidine derivatives. Similarly, reaction with appropriate reagents could lead to the formation of various azole rings. For example, reaction with a β-keto ester could form a dihydropyrimidinone, which could be further modified.
Table 2: Potential Synthesis of Azoles and Diazines
| Target Heterocycle | Potential Reagent | Reaction Type |
| Imidazole | α-haloketone | Debus-Radziszewski reaction |
| Pyrimidine | 1,3-dicarbonyl compound | Biginelli-type reaction |
| 1,2,4-Triazine | 1,2-dicarbonyl compound & hydrazine | Condensation/cyclization |
Role in Constructing Bioactive Scaffolds
Beyond its use in the synthesis of classical heterocyclic systems, this compound can be envisioned as a valuable building block for the construction of more complex bioactive scaffolds, such as peptidomimetics and macrocycles.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The aminomethylpyridine moiety can be incorporated into peptide-like structures to introduce conformational constraints and novel pharmacophoric features.
The primary amine of this compound can be acylated with amino acids or peptide fragments to form amide bonds. The resulting structure would introduce a rigid, aromatic scaffold bearing the lipophilic SCF3 group into the peptide backbone. This could be used to mimic a specific amino acid side chain or to act as a turn-inducing element.
Macrocycles are large cyclic molecules that have found applications in drug discovery, host-guest chemistry, and materials science. The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
This compound, after suitable functionalization, could serve as a component in macrocyclization reactions. For example, the amine could be part of a diamine or an amino acid derivative that is then cyclized with a dicarboxylic acid or another bifunctional electrophile. The pyridine ring would impart a degree of rigidity to the resulting macrocycle, while the SCF3 group would enhance its lipophilicity. The pyridine nitrogen could also act as a coordination site for metal ions, leading to the formation of metallo-macrocycles with potential catalytic or sensing applications.
Multi-Component Reactions Utilizing this compound
As of the latest available research, there is no specific information detailing the application of this compound as a building block in multi-component reactions (MCRs). An extensive search of scientific literature and chemical databases did not yield any published examples of this compound being utilized in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, among others.
Multi-component reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds. The amine functionality present in this compound makes it a theoretical candidate for participation in various MCRs that utilize primary amines as one of the key components.
For instance, in the Ugi reaction, a primary amine reacts with an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide. Similarly, the Biginelli reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones, where an amine-containing component can sometimes be incorporated. The Passerini reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide. While primary amines are not direct components in the classical Passerini reaction, their derivatives can be involved in related transformations.
Despite the theoretical potential for this compound to act as the amine component in such reactions, no concrete examples have been reported in the accessible scientific literature. Therefore, a data table of research findings cannot be generated at this time. Further research and publication in this specific area would be necessary to elaborate on its practical applications in multi-component synthesis.
Spectroscopic and Structural Characterization in Research Settings
Advanced NMR Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution or the solid state. For a novel compound like [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine, a suite of NMR experiments would be essential for unambiguous characterization.
Expected ¹H and ¹³C NMR Analysis: Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and chemical environment of hydrogen and carbon atoms. For this compound, one would expect to observe distinct signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group, and the amine (-NH₂) group. Similarly, the ¹³C NMR would show resonances for each unique carbon atom in the pyridine ring, the methylene carbon, and the carbon of the trifluoromethylsulfanyl group.
2D NMR Techniques: To assemble the molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: Would reveal proton-proton coupling networks, helping to assign adjacent protons on the pyridine ring.
HSQC: Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.
HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the methanamine side chain to the correct position on the pyridine ring and confirming the position of the trifluoromethylsulfanyl group.
¹⁹F NMR Spectroscopy: Given the presence of the -SCF₃ group, ¹⁹F NMR spectroscopy would be a key technique. It would provide a singlet signal, and its chemical shift would be characteristic of the trifluoromethyl group attached to a sulfur atom in this specific electronic environment.
Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide information about the structure, conformation, and dynamics of the molecule in its solid form.
Currently, there is no specific, publicly available NMR data for this compound to populate a data table.
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated from its molecular formula (C₇H₇F₃N₂S), and the HRMS measurement would need to match this value with high accuracy (typically within a few parts per million).
The fragmentation pattern observed in the mass spectrum (e.g., using techniques like GC-MS or LC-MS) would offer structural insights. Characteristic fragments might include the loss of the aminomethyl group, the trifluoromethyl group, or cleavage of the pyridine ring. This fragmentation data is instrumental in confirming the connectivity of the atoms within the molecule.
No experimental mass spectrometry data for this compound is currently available in the public domain.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.
C-H stretching: Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene group (-CH₂-) would be observed in the 2850-2960 cm⁻¹ range.
C=N and C=C stretching: Vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorption bands for the C-F bonds of the trifluoromethyl group would be expected in the 1000-1200 cm⁻¹ region.
C-S stretching: This bond typically gives rise to weaker bands in the 600-800 cm⁻¹ range.
A comprehensive data table of FT-IR and Raman peaks cannot be generated as no experimental spectra for this compound have been published.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.
The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions.
As of now, there are no published crystallographic data for this compound in crystallographic databases.
Theoretical and Computational Investigations of 2 Trifluoromethylsulfanyl 3 Pyridyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For a novel compound like [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine, these methods can offer significant predictive insights.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be expected to yield a detailed understanding of its molecular geometry and electronic characteristics. niscpr.res.innih.gov
The geometry optimization would likely reveal a non-planar arrangement, with the trifluoromethylsulfanyl and methanamine groups exhibiting specific torsional angles relative to the pyridine (B92270) ring to minimize steric hindrance. The strong electron-withdrawing nature of the trifluoromethylsulfanyl (-SCF3) group is anticipated to significantly influence the electronic distribution within the pyridine ring. This would be reflected in the calculated bond lengths and angles.
Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich regions, potentially involving the nitrogen of the pyridine ring and the amino group, while the LUMO would likely be distributed over the pyridine ring and the electron-deficient trifluoromethylsulfanyl group. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Predicted DFT (B3LYP/6-31G(d,p)) Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are estimations based on typical DFT results for similar substituted pyridine molecules and are for illustrative purposes.
Ab Initio Calculations for Conformational Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for detailed conformational analysis. For this compound, the primary focus would be on the rotational barriers around the C2-S bond of the trifluoromethylsulfanyl group and the C3-C bond of the methanamine group.
By performing a potential energy surface scan, different stable conformers and the transition states connecting them can be identified. The relative energies of these conformers would indicate their population distribution at a given temperature. It is expected that the orientation of the -SCF3 and -CH2NH2 groups will be influenced by a combination of steric repulsion and potential intramolecular interactions, such as hydrogen bonding between the amino group and the pyridine nitrogen.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.
Ligand-Receptor Docking (theoretical, in silico interactions)
Given that many pyridine derivatives exhibit biological activity, in silico ligand-receptor docking studies would be a logical step to explore the potential of this compound as a ligand for various protein targets. researchgate.netnih.govtandfonline.comwjpls.orgmalariaworld.org Docking simulations would place the molecule into the binding site of a receptor and score the potential interactions.
The trifluoromethylsulfanyl group, with its lipophilic nature, could engage in hydrophobic interactions within the binding pocket. nih.gov The methanamine group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues. The predicted binding affinity, often expressed as a docking score or estimated binding energy, would provide a preliminary assessment of its potential as a bioactive agent.
Conformational Space Exploration
Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound in a simulated physiological environment (e.g., in water). Over the course of an MD simulation, the molecule's trajectory is tracked, revealing its dynamic behavior and preferred conformations in solution. This is crucial as the biologically active conformation may not necessarily be the lowest energy conformer in a vacuum. The results from MD simulations can also be used to generate a representative ensemble of structures for more advanced docking protocols.
Prediction of Reactivity and Reaction Pathways
Computational methods can also be used to predict the chemical reactivity of this compound and to explore potential reaction pathways.
The electron-withdrawing trifluoromethylsulfanyl group at the 2-position is expected to make the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions. researchgate.net The methanamine group at the 3-position introduces a nucleophilic center. Computational studies could model the reaction profiles of, for example, N-acylation or N-alkylation of the amino group.
Furthermore, the basicity of the pyridine nitrogen and the aminomethyl group can be computationally predicted by calculating their proton affinities. Studies on 3-substituted pyridines have shown that the position and nature of the substituent significantly impact the pKa of the molecule. mdpi.com It is anticipated that the electron-withdrawing -SCF3 group will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By quantifying how changes in a molecule's physicochemical properties affect its activity, QSAR models serve as predictive tools in the design and optimization of novel, more potent molecules. malariaworld.orgmdpi.com While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR have been successfully applied to structurally related trifluoromethyl pyridine derivatives, providing a valuable framework for understanding how such an analysis would be approached. nih.govrsc.org
Research into other series of trifluoromethyl pyridine derivatives has demonstrated the utility of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in elucidating the structural requirements for biological activity. nih.govresearchgate.net These methods are instrumental in guiding the synthesis of new compounds with potentially enhanced efficacy. nih.gov
Detailed Research Findings from Analogous Compounds
A pertinent example can be found in a study on a series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety, which were evaluated for their insecticidal activity. nih.govrsc.org In this research, 3D-QSAR models were constructed to explore the relationship between the molecular structure of the compounds and their insecticidal effects against pests like Mythimna separata. nih.gov
The methodology involved aligning the series of compounds, typically using the most active compound as a template, and then calculating steric and electrostatic fields (for CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (for CoMSIA). nih.gov The data generated from these field calculations were then correlated with the observed biological activity (e.g., LC₅₀ values) using statistical methods like Partial Least Squares (PLS) regression. nih.gov
The resulting QSAR models showed good statistical reliability and predictive power. nih.govresearchgate.net For instance, the CoMFA and CoMSIA models developed for the insecticidal trifluoromethyl pyridine derivatives yielded significant cross-validation (q²) and non-cross-validation (r²) coefficients, indicating a robust and predictive model. nih.gov
The key insights derived from the contour maps of these models were:
Steric Fields: The models indicated that bulky, electron-withdrawing groups at specific positions (e.g., the 2- and 4-positions of an attached benzene (B151609) ring) were favorable for enhancing insecticidal activity. nih.govrsc.org
Electrostatic Fields: The analysis suggested that regions where electropositive or electronegative potentials were favored could be targeted for modification to improve compound potency.
These findings were subsequently used to design and synthesize new derivatives with predicted high activity, which, upon testing, confirmed the predictive accuracy of the QSAR models. nih.gov This iterative process of computational modeling, synthesis, and biological testing is central to modern rational drug and pesticide design. nih.gov
The table below presents data from the study on insecticidal trifluoromethyl pyridine derivatives, which serves as an example of the data used in a typical QSAR analysis. nih.govrsc.org The biological activity is expressed as LC₅₀ (the lethal concentration required to kill 50% of the pest population), where a lower value indicates higher potency.
Table 1: Example QSAR Data for Insecticidal Trifluoromethyl Pyridine Derivatives This interactive table is based on data from a study on structurally related compounds to illustrate the principles of QSAR data organization.
| Compound ID | R Group (Substituent on Benzene Ring) | Observed LC₅₀ (mg L⁻¹) against M. separata |
|---|---|---|
| E5 | 2-Cl | 56.4 |
| E6 | 4-Cl | 49.2 |
| E9 | 2-F | 60.1 |
| E10 | 4-F | 55.7 |
| E15 | 4-CH₃ | 110.5 |
| E18 | 2,4-diCl | 38.5 |
| E27 | 2,4-diCl (redesigned) | 30.8 |
The successful application of QSAR modeling to these trifluoromethyl pyridine analogs strongly suggests its potential utility for derivatives of this compound. By systematically modifying the substituents on the pyridine ring or the methanamine group and correlating these changes with a desired biological activity, a predictive model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives with optimized properties, thereby accelerating the discovery process and reducing the reliance on extensive, trial-and-error synthesis and screening.
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are the cornerstone of chemical analysis, offering high-resolution separation of compounds in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for assessing the purity of [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine and for real-time monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar and non-polar compounds. For this compound, a C18 or C8 stationary phase would be suitable, providing a non-polar surface for interaction. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any impurities or starting materials. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information for peak purity assessment.
A typical HPLC method for purity determination might involve the following parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
Gas chromatography is particularly useful for volatile and thermally stable compounds. While the primary amine in this compound can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. The analysis would be performed on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds.
For reaction monitoring, both HPLC and GC can be used to track the disappearance of starting materials and the appearance of the product over time, allowing for optimization of reaction conditions such as temperature, time, and catalyst loading.
Electrophoretic Methods for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to chromatography. In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. Given that this compound is a basic compound and will be protonated at acidic pH, it is well-suited for analysis by CE. The separation is based on the charge-to-size ratio of the analytes, providing a different selectivity compared to HPLC. This can be particularly useful for resolving impurities that are difficult to separate by liquid chromatography. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used for the separation of neutral and charged compounds and could also be applied to the analysis of this compound and its potential non-polar impurities.
Spectrophotometric Assays (UV-Vis, Fluorescence) for Concentration Determination
Spectrophotometric methods are often used for the rapid determination of concentration.
UV-Vis Spectrophotometry:
This compound, containing a pyridine (B92270) ring, is expected to exhibit absorbance in the UV region of the electromagnetic spectrum. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in a solution. This method is simple, rapid, and cost-effective for routine concentration measurements, provided there are no interfering substances that absorb at the same wavelength.
Fluorescence Spectroscopy:
While not all molecules fluoresce, if this compound or a suitable derivative exhibits fluorescence, this technique can offer higher sensitivity and selectivity than UV-Vis spectrophotometry. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Similar to UV-Vis, a calibration curve would be generated to relate fluorescence intensity to concentration. The specificity of fluorescence can be advantageous in complex matrices where background absorbance might be an issue.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection method, provide a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov This is an indispensable tool for the structural confirmation and identification of this compound and its potential metabolites or degradation products. nih.gov An electrospray ionization (ESI) source is typically used for polar molecules like amines, which would generate a protonated molecular ion [M+H]+. The high-resolution mass spectrometry (HRMS) capability can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can be used for definitive identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS offers a robust method for the analysis of volatile compounds. nih.govnih.gov As with standalone GC, derivatization of this compound may be beneficial. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the compound, which serves as a "fingerprint" for its identification. The fragmentation pattern can be compared to spectral libraries for confirmation. GC-MS is highly sensitive and selective, making it suitable for the detection of trace amounts of the compound and its impurities. nih.gov
A summary of expected mass spectrometry data is provided below:
| Technique | Ionization Mode | Expected Ion | Application |
| LC-MS | ESI (+) | [M+H]+ | Purity analysis, metabolite identification, structural confirmation |
| GC-MS | EI | Molecular Ion (M+) and characteristic fragments | Impurity profiling, identification of volatile byproducts |
Future Directions and Emerging Research Avenues for 2 Trifluoromethylsulfanyl 3 Pyridyl Methanamine
Development of Novel Synthetic Routes
The efficient synthesis of [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine is a critical first step towards unlocking its full potential. While specific synthetic routes for this exact molecule are not extensively documented, methodologies for analogous trifluoromethylpyridines can provide a foundational blueprint. nih.govresearchoutreach.org Future research should focus on developing stereoselective and high-yield synthetic pathways.
Key Research Objectives:
Convergent Synthesis: Designing a convergent synthetic strategy where the trifluoromethylsulfanyl pyridine (B92270) core and the aminomethyl side chain are synthesized separately and then coupled could offer greater flexibility and efficiency.
Catalytic C-H Amination: Investigating late-stage C-H amination of a pre-formed 2-(trifluoromethylsulfanyl)pyridine precursor could provide a more direct and atom-economical route to the target compound and its derivatives.
Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous reagents or intermediates. This approach often allows for precise control over reaction parameters, leading to improved yields and purity.
| Potential Synthetic Strategy | Description | Potential Advantages |
| Multi-step Linear Synthesis | Stepwise construction of the molecule, starting from a simple pyridine derivative. | Well-established and predictable. |
| Convergent Synthesis | Independent synthesis of key fragments followed by a final coupling step. | Increased overall yield and modularity. |
| Late-stage Functionalization | Introduction of the aminomethyl group in the final steps of the synthesis. | Rapid access to a library of derivatives. |
Exploration of New Reactivity Modes
The interplay of the electron-withdrawing trifluoromethylsulfanyl group and the electron-donating aminomethyl group on the pyridine ring is expected to impart unique reactivity to the molecule. Understanding these electronic effects is paramount for its application in organic synthesis and catalysis.
Future investigations should systematically explore the reactivity of the pyridine nitrogen, the aromatic ring, and the amino group. The pyridine nitrogen's basicity will be influenced by the opposing electronic effects of the substituents, which could be fine-tuned for applications in catalysis or as a ligand for metal complexes. The regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring will also be a key area of study.
Design of Next-Generation Scaffolds and Derivatives
The this compound core is a promising scaffold for the design of novel bioactive molecules. The pyridine moiety is a common feature in many FDA-approved drugs. nih.gov The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates. mdpi.comdntb.gov.ua
Strategies for Derivative Design:
N-Functionalization: The primary amine offers a convenient handle for the introduction of a wide variety of functional groups through acylation, alkylation, or reductive amination, allowing for the generation of diverse libraries of compounds for biological screening.
Ring Modification: Altering the substitution pattern on the pyridine ring could be used to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity or selectivity.
Bioisosteric Replacement: Replacing the trifluoromethylsulfanyl group with other fluorine-containing moieties could be explored to fine-tune the compound's properties.
The development of such derivatives could lead to new therapeutic agents in areas such as oncology, infectious diseases, and neuroscience.
Integration into Advanced Materials Science (e.g., Polymers, MOFs, COFs)
The structural features of this compound make it an attractive building block for the construction of advanced materials with tailored properties.
Polymers: The aminomethyl group can be used as a monomer for the synthesis of novel polymers. The resulting materials could exhibit interesting properties due to the presence of the fluorinated pyridine moiety, such as enhanced thermal stability, chemical resistance, or specific optical and electronic properties. Pyridine-containing polymers have been investigated for various applications, including catalysis and materials for electronic devices.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The pyridine nitrogen and the amino group can act as coordination sites for metal ions or as reactive sites for the formation of covalent linkages, respectively. This could enable the construction of porous MOFs and COFs. The incorporation of the trifluoromethylsulfanyl group could impart unique properties to these materials, such as specific gas adsorption capabilities or catalytic activity. The use of sulfur-containing ligands in MOFs is an emerging area of research. rsc.org Pyridine derivatives have been successfully used to create 2D MOFs. rsc.org
| Material Class | Potential Role of the Compound | Potential Applications |
| Polymers | Monomer or functional additive | High-performance plastics, membranes, electronic materials |
| MOFs | Organic linker | Gas storage and separation, catalysis, sensing |
| COFs | Monomeric building block | Catalysis, electronic devices, membranes |
Synergistic Applications in Multi-Disciplinary Research Fields
The unique combination of functional groups in this compound opens up possibilities for its application in synergistic and multidisciplinary research areas.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. The fluorine atoms could serve as reporters for 19F NMR spectroscopy, a powerful tool for studying molecular interactions in biological systems.
Supramolecular Chemistry: The ability of the pyridine and amino groups to participate in hydrogen bonding and metal coordination could be exploited in the design of self-assembling systems and functional supramolecular architectures.
Agrochemicals: Trifluoromethylpyridine derivatives are important in the development of modern agrochemicals. researchoutreach.org Further research could explore the potential of this scaffold in the design of new herbicides, fungicides, or insecticides.
The exploration of these future directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [2-(trifluoromethylsulfanyl)-3-pyridyl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethylsulfanyl precursors. Solvent choice (e.g., THF) and catalysts (e.g., triethylamine) are critical for optimizing yield and minimizing side products . For example, stepwise functionalization of the pyridine ring followed by nucleophilic substitution with trifluoromethylsulfanyl groups has been reported for analogous compounds . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : H/F NMR confirms substituent positions and electronic environments . LC-MS validates molecular weight and purity .
- Computational : Density Functional Theory (DFT) calculations predict electron distribution and reactivity, particularly the electron-withdrawing effects of the trifluoromethylsulfanyl group .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported reactivity data of this compound derivatives under varying catalytic conditions?
- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For instance, conflicting nucleophilic substitution rates can arise from solvent-dependent stabilization of transition states . Controlled experiments with kinetic monitoring (e.g., TLC or in-situ IR) help identify intermediate species and rate-limiting steps .
Q. How does the trifluoromethylsulfanyl group influence the compound's stability under different pH and temperature regimes, and what experimental approaches are used to assess this?
- Methodological Answer : The group’s hydrolytic stability is pH-dependent. Accelerated degradation studies in buffered solutions (pH 1–13) at elevated temperatures (40–80°C) reveal susceptibility to basic conditions via nucleophilic attack on the sulfur atom . Stability is monitored using HPLC or F NMR to track decomposition products .
Q. What are the challenges in designing enantioselective syntheses of chiral analogs of this compound, and what chiral catalysts or resolving agents have shown promise?
- Methodological Answer : Chiral resolution is hindered by the planar pyridine ring and flexible methanamine side chain. Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) or enzymatic resolution with lipases has succeeded in related pyridylmethanamine systems . Dynamic kinetic resolution under mild conditions (e.g., low temperature) improves enantiomeric excess .
Q. How can researchers leverage this compound as a ligand in coordination chemistry, and what spectroscopic techniques validate metal complex formation?
- Methodological Answer : The methanamine group acts as a monodentate ligand, coordinating to transition metals (e.g., Pd, Cu). X-ray crystallography confirms binding geometry, while UV-Vis and EPR spectroscopy track changes in metal oxidation states . For example, Pd(II) complexes of similar ligands exhibit catalytic activity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
